N-(3,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalene ring and a phenyl ring substituted with two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide typically involves the following steps:
Formation of the Naphthalen-2-yloxyacetic Acid: This can be achieved through the reaction of 2-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The naphthalen-2-yloxyacetic acid is then reacted with 3,5-dimethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
- N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides
Uniqueness
N-(3,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a dimethoxy-substituted phenyl ring. This combination of structural elements can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-10-16(11-19(12-18)24-2)21-20(22)13-25-17-8-7-14-5-3-4-6-15(14)9-17/h3-12H,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLSOAPAQWVGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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